molecular formula C11H9NO2S2 B15288542 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one

5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B15288542
M. Wt: 251.3 g/mol
InChI Key: WUYJNCRVBZWAOK-WEVVVXLNSA-N
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Description

5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the class of thiazolidinones

Preparation Methods

The synthesis of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with rhodanine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .

Chemical Reactions Analysis

5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

    Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects . Additionally, the compound can bind to and activate fluorescent proteins, making it useful for imaging applications .

Comparison with Similar Compounds

5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is unique compared to other thiazolidinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+

InChI Key

WUYJNCRVBZWAOK-WEVVVXLNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O

Origin of Product

United States

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